molecular formula C18H15BrF3NO3 B8496301 Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate

Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate

Cat. No.: B8496301
M. Wt: 430.2 g/mol
InChI Key: MVRVQZLOKZIBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate is a useful research compound. Its molecular formula is C18H15BrF3NO3 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15BrF3NO3

Molecular Weight

430.2 g/mol

IUPAC Name

methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C18H15BrF3NO3/c1-9-4-6-12(17(25)26-3)10(2)15(9)23-16(24)13-8-11(19)5-7-14(13)18(20,21)22/h4-8H,1-3H3,(H,23,24)

InChI Key

MVRVQZLOKZIBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=C(C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 g, 3.53 mmol) in CH2Cl2 (6 ml) at room temperature are added methyl 3-amino-3,5-dimethylbenzoate (0.44 g, 2.47 mmol, see preparation 12) and trimethylamine (1.0 ml, 7.06 mmol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 5.6 ml, 8.83 mmol) is added via syringe. After 14 hours at ambient temperature, the reaction mixture is diluted with CH2Cl2, washed with water and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 20% ethyl acetate in hexanes to give the title compound as a white solid (0.6 g, 39%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl 3-amino-3,5-dimethylbenzoate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

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